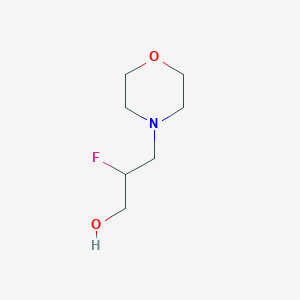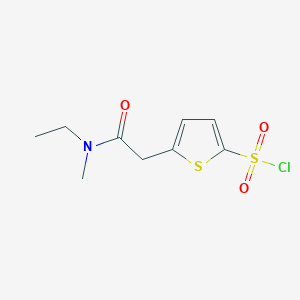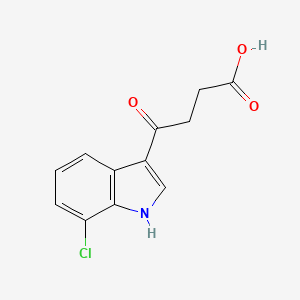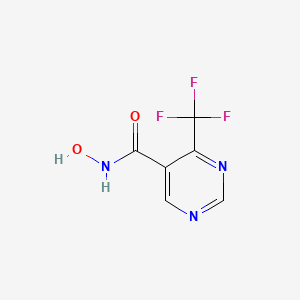
N-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is notable for its trifluoromethyl group, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the cyclocondensation reaction using a trifluoromethyl-containing building block . The reaction conditions often include the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various fields.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.
Applications De Recherche Scientifique
N-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: The compound is being explored for its antiviral, anticancer, and antimicrobial activities.
Industry: It is used in the development of pharmaceuticals and agrochemicals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and pathways, such as the NF-kB inflammatory pathway . This inhibition can lead to reduced inflammation and neuroprotection.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds also exhibit neuroprotective and anti-inflammatory properties.
Trifluoromethylpyridines: These compounds share the trifluoromethyl group and have similar chemical and biological activities.
Uniqueness
N-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxamide is unique due to its specific combination of the hydroxy and trifluoromethyl groups on the pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C6H4F3N3O2 |
|---|---|
Poids moléculaire |
207.11 g/mol |
Nom IUPAC |
N-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C6H4F3N3O2/c7-6(8,9)4-3(5(13)12-14)1-10-2-11-4/h1-2,14H,(H,12,13) |
Clé InChI |
MYYHJRWEPLEHKH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC=N1)C(F)(F)F)C(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


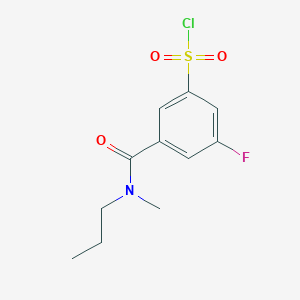
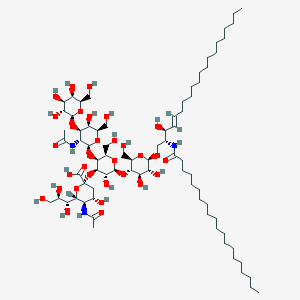
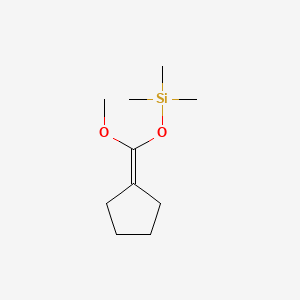

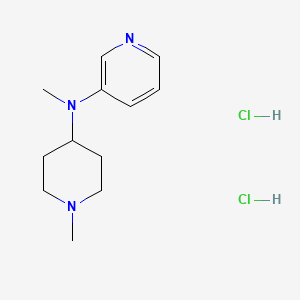
![4-Amino-1H-benzo[d]imidazol-5-ol](/img/structure/B12823254.png)

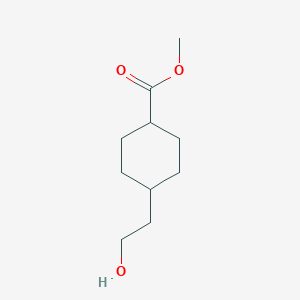
![2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium iodide](/img/structure/B12823262.png)
![Ethyl 3-[(Aminoiminomethyl)amino]-4-methylbenzoate Mononitrate](/img/structure/B12823264.png)
![4,5,6-Triamino-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12823270.png)
